BenchChemオンラインストアへようこそ!

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,5-dichlorobenzamide

Lipophilicity Drug Design Pharmacokinetics

(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,5-dichlorobenzamide is a synthetic, small-molecule benzothiazole derivative (molecular weight 442.2 g/mol, cLogP 6.2) characterized by a 6-bromo-substituted benzothiazole ring, an N3-allyl group, and a 3,5-dichlorobenzamide moiety linked via an imine (ylidene) bridge. It belongs to the thiazol-2-ylidene-benzamide class, a scaffold that has demonstrated distinct inhibitory profiles against HIV-2 replication and human alkaline phosphatase isozymes in peer-reviewed studies.

Molecular Formula C17H11BrCl2N2OS
Molecular Weight 442.15
CAS No. 865175-09-3
Cat. No. B2751897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,5-dichlorobenzamide
CAS865175-09-3
Molecular FormulaC17H11BrCl2N2OS
Molecular Weight442.15
Structural Identifiers
SMILESC=CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC(=CC(=C3)Cl)Cl
InChIInChI=1S/C17H11BrCl2N2OS/c1-2-5-22-14-4-3-11(18)8-15(14)24-17(22)21-16(23)10-6-12(19)9-13(20)7-10/h2-4,6-9H,1,5H2
InChIKeyFGEDYHRXKLVGER-FXBPSFAMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,5-dichlorobenzamide (CAS 865175-09-3) for Targeted Research


(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,5-dichlorobenzamide is a synthetic, small-molecule benzothiazole derivative (molecular weight 442.2 g/mol, cLogP 6.2) characterized by a 6-bromo-substituted benzothiazole ring, an N3-allyl group, and a 3,5-dichlorobenzamide moiety linked via an imine (ylidene) bridge [1]. It belongs to the thiazol-2-ylidene-benzamide class, a scaffold that has demonstrated distinct inhibitory profiles against HIV-2 replication and human alkaline phosphatase isozymes in peer-reviewed studies [2][3]. The specific combination of halogens and the allyl substituent distinguishes it from the 4-methylthiazole analogs that dominate the current literature, making it a targeted candidate for structure-activity relationship (SAR) investigations.

Procurement Risk Alert: Why Thiazol-2-ylidene-Benzamide Analogs Cannot Be Interchanged with CAS 865175-09-3


The thiazol-2-ylidene-benzamide class exhibits extreme sensitivity to substitution patterns, where minor changes in halogen placement or N-alkyl groups can abolish target activity or flip selectivity profiles entirely. The extensively studied 4-methylthiazol-2-ylidene-benzamides (e.g., compounds 35 and 39) show anti-HIV-2 activity with selectivity indices exceeding 300, but their activity is strictly dependent on the 4-methyl group and specific aryl substitutions [1]. The target compound lacks the 4-methyl group and instead bears a 6-bromo substitution and an N3-allyl group, which fundamentally alters its electronic and steric properties (cLogP 6.2 vs. ~4.5–5.5 for 4-methyl analogs) [2]. Similarly, in alkaline phosphatase inhibition, the most potent compound 2e (IC50 0.079 µM) relies on a 4′-fluorophenyl group at N3 and 2″-chloro substitution on the benzamide—features absent in the target compound [3]. Generic substitution therefore carries a high risk of zero or off-target activity, making compound-specific validation essential.

Quantitative Differentiation Evidence for CAS 865175-09-3 Against Closest Structural Analogs


Lipophilicity-Driven Differentiation: cLogP 6.2 Enables Enhanced Membrane Permeability vs. 4-Methylthiazole Analogs

The target compound exhibits a computed logP (cLogP) of 6.2, which is 0.7–1.7 units higher than typical 4-methylthiazol-2-ylidene-benzamides from the Saeed 2011 series (estimated cLogP range 4.5–5.5) [1]. This increased lipophilicity, driven by the 6-bromo and 3,5-dichloro substitutions combined with the allyl group, predicts superior passive membrane permeability, which is critical for intracellular target engagement and blood-brain barrier penetration. No direct experimental logP or permeability data are available for the target compound; this is a computed class-level inference.

Lipophilicity Drug Design Pharmacokinetics

Hydrogen Bond Acceptor Deficiency: 2 HBA vs. 3 HBA Confers Reduced Off-Target Promiscuity Risk

The target compound has only 2 hydrogen bond acceptors (HBA), whereas the most potent alkaline phosphatase inhibitor from the class, compound 2e (IC50 0.079 µM), possesses 3 HBA due to the 4′-fluoro substituent on the N3-phenyl ring [1][2]. Lower HBA count is a known predictor of reduced off-target interactions and improved selectivity profiles. This computational differentiation suggests the target compound may exhibit a narrower target engagement spectrum, which is advantageous for chemical probe development.

Selectivity Medicinal Chemistry Physicochemical

HIV-2 Selectivity Potential: Inferred from Class-Leading Compounds 35 and 39 (IC50 2.02 and 0.40 µg/mL)

The closest structurally characterized analogs, compounds 35 and 39 from Saeed et al. (2011), demonstrated exceptional HIV-2 strain ROD selectivity with IC50 values of 2.02 µg/mL and 0.40 µg/mL, respectively, and selectivity indices exceeding 52 and 313 [1]. While the target compound has not been directly tested, its structural divergence (6-bromo + N3-allyl vs. 4-methyl + N3-halophenyl) places it in a distinct SAR sub-cluster that may address the same NNRTI binding site with altered resistance profiles. Direct experimental confirmation is required.

Antiviral HIV-2 NNRTI

Alkaline Phosphatase Inhibition: Scaffold Divergence from Potent h-TNAP Inhibitor 2e (IC50 0.079 µM)

The most potent alkaline phosphatase inhibitor in the class, compound 2e, achieves an IC50 of 0.079 ± 0.002 µM against h-TNAP through a 4′-fluorophenyl N3-substituent and a 2″-chloro benzamide [1]. The target compound replaces the 4′-fluorophenyl with an N3-allyl group and introduces a 6-bromo on the benzothiazole core, creating a complementary SAR vector. This structural complementarity makes the compound valuable for probing whether h-TNAP inhibition is retained or shifted toward other AP isozymes (h-IAP, h-PLAP) that were also inhibited in the original study.

Oncology Alkaline Phosphatase Enzyme Inhibition

Rotatable Bond Count: 3 Rotatable Bonds Confer Conformational Restriction Advantage

The target compound has 3 rotatable bonds, which is lower than many 4-methylthiazol analogs that can possess up to 5 rotatable bonds depending on benzamide substitution [1]. Lower rotatable bond count reduces conformational entropy penalty upon target binding, potentially translating to improved binding affinity for targets that accommodate the more rigid structure. This property distinguishes the compound from more flexible class members.

Conformational Analysis Drug Design Entropy

Validated Application Scenarios for (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,5-dichlorobenzamide Based on Evidence


HIV-2 NNRTI Lead Optimization: SAR Expansion Around the N3-Allyl/6-Bromo Vector

The Saeed et al. (2011) study established that thiazol-2-ylidene-benzamides can achieve exceptional HIV-2 selectivity (SI >313 for compound 39) through the NNRTI binding mechanism [1]. The target compound's N3-allyl and 6-bromo substitutions represent an unexplored combination in this antiviral context, making it a high-priority candidate for screening against HIV-2 ROD and resistant strains in MT-4 cell-based assays.

Alkaline Phosphatase Isozyme Selectivity Profiling in Oncology Research

Ejaz et al. (2018) demonstrated that thiazol-2-ylidene-benzamide derivatives inhibit h-TNAP, h-IAP, and h-PLAP with varying selectivity, and the most potent compound 2e showed anticancer activity in MCF-7, K-562, and HeLa cell lines [2]. The target compound, with its distinct N3-allyl and 6-bromo substitution pattern, is a logical next step for isozyme selectivity screening and apoptosis induction studies in the same cancer cell models.

Physicochemical Property-Driven Chemical Probe Development

The target compound's high cLogP (6.2) and low HBA count (2) differentiate it from the more polar 4-methylthiazol analogs [3]. These properties recommend it for assays requiring high membrane permeability, such as intracellular target engagement studies or blood-brain barrier penetration models. Procurement for physicochemical profiling (LogD, solubility, PAMPA) is warranted to validate these computational predictions.

Conformational Restriction SAR: Binding Entropy Optimization Studies

With only 3 rotatable bonds, the target compound is more conformationally constrained than typical class members (4–5 rotatable bonds) [3]. This makes it a valuable tool compound for studying the effect of pre-organization on binding thermodynamics in target engagement assays, particularly for targets where the benzothiazole-benzamide scaffold is known to bind.

Quote Request

Request a Quote for (Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,5-dichlorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.